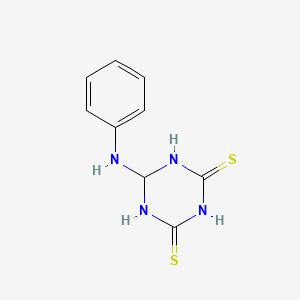

6-Anilino-1,3,5-triazinane-2,4-dithione

Description

6-Anilino-1,3,5-triazinane-2,4-dithione (CAS: 13733-91-0) is a heterocyclic compound featuring a triazinane core substituted with an anilino group at the 6-position and two thione groups at the 2- and 4-positions. It is classified under HS code 29336980 as a compound containing an unfused triazine ring .

Properties

CAS No. |

94854-25-8 |

|---|---|

Molecular Formula |

C9H10N4S2 |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

6-anilino-1,3,5-triazinane-2,4-dithione |

InChI |

InChI=1S/C9H10N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5,7,10H,(H3,11,12,13,14,15) |

InChI Key |

RSINEWKARJMZLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2NC(=S)NC(=S)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- Thione groups confer higher electrophilicity and metal-binding capacity versus amino or morpholino substituents .

Comparative Efficiency :

Physicochemical Properties

Solubility and Stability

- 6-Anilino-1,3,5-triazinane-2,4-dithione: Limited water solubility due to aromatic and thione groups; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

- 6-Hydroxy-6-methyl derivatives : Improved water solubility from hydroxyl groups but reduced thermal stability .

- Cycloguanil Nitrate : High water solubility (salt form) and stability under physiological conditions .

Q & A

Q. What are the optimal synthetic pathways for 6-anilino-1,3,5-triazinane-2,4-dithione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of 1,3,5-triazinane derivatives typically involves condensation reactions between thioureas and carboxylic acids using catalysts like FeCl₃·6H₂O. For 6-anilino derivatives, substituting aliphatic acids with aniline derivatives under controlled heating (80–100°C) can yield the target compound. Key variables include:

- Catalyst selection : Brønsted acids (e.g., PTSA) or Lewis acids (FeCl₃) improve cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

- Temperature : Prolonged heating (>12 hours) at 80°C increases yield but risks decomposition .

Q. How can structural characterization of 6-anilino-1,3,5-triazinane-2,4-dithione be rigorously validated?

Methodological Answer:

- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., anilino group integration) and FT-IR to identify thione (C=S) stretches (~1200 cm⁻¹).

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazinane ring conformation) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .

Q. What theoretical frameworks guide the design of experiments for studying this compound’s reactivity?

Methodological Answer: Link experimental design to conceptual frameworks such as:

- Frontier Molecular Orbital (FMO) theory : Predict regioselectivity in nucleophilic/electrophilic reactions based on HOMO/LUMO interactions.

- Hammett substituent constants : Correlate anilino group electronic effects with reaction kinetics .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for 1,3,5-triazinane derivatives?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled thioureas to track nitrogen migration during cyclization .

- Kinetic profiling : Monitor intermediate formation via in-situ techniques (e.g., ReactIR spectroscopy) to distinguish stepwise vs. concerted mechanisms .

- Computational modeling : DFT calculations (e.g., transition-state analysis) can reconcile discrepancies between experimental and theoretical activation energies .

Q. What advanced analytical methods are critical for quantifying trace impurities in synthesized 6-anilino-1,3,5-triazinane-2,4-dithione?

Methodological Answer:

Q. How can factorial design optimize the scalability of 6-anilino-1,3,5-triazinane-2,4-dithione synthesis?

Methodological Answer: Implement a 2³ factorial design to test:

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Docking refinement : Incorporate solvation effects and protein flexibility in molecular docking (e.g., induced-fit models).

- In vitro validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .

- Meta-analysis : Compare bioactivity datasets across studies to identify confounding variables (e.g., cell-line variability) .

Emerging Research Directions

Q. How can 6-anilino-1,3,5-triazinane-2,4-dithione be functionalized for novel material science applications?

Methodological Answer:

Q. What interdisciplinary approaches bridge gaps in understanding this compound’s environmental fate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.